

Application Notes and Protocols: ST8155AA1

Efficacy Studies

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Compound of Interest

Compound Name: ST8155AA1

Cat. No.: B14758252

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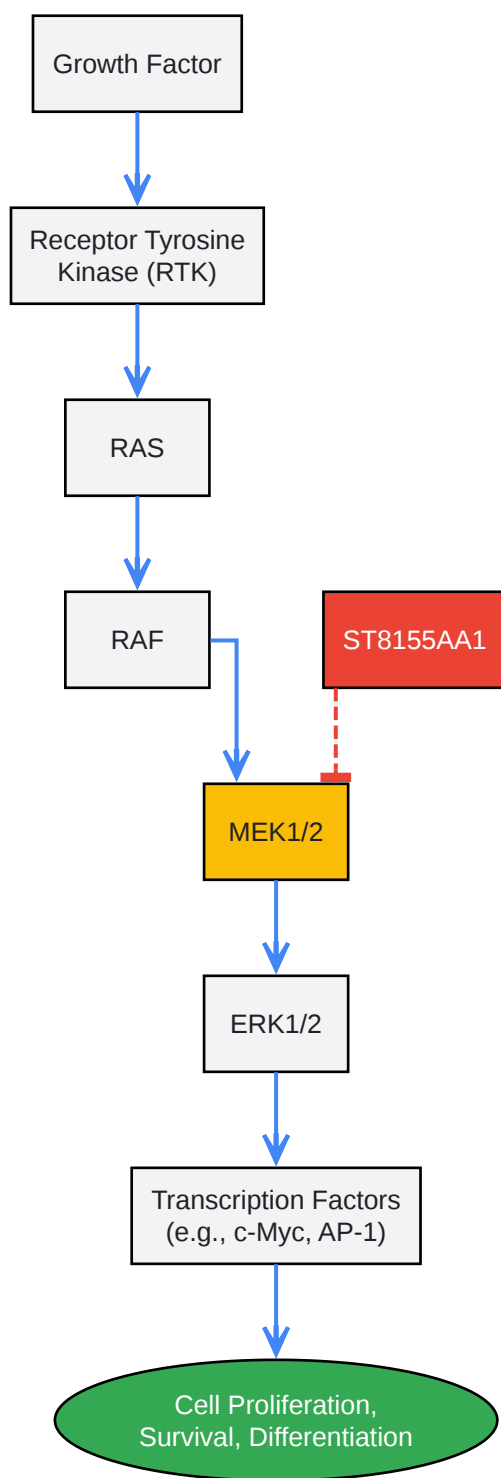
For Researchers, Scientists, and Drug Development Professionals

Introduction

ST8155AA1 is a novel, potent, and selective small molecule inhibitor of MEK1/2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for in vitro and in vivo studies designed to evaluate the efficacy of **ST8155AA1**, establish its mechanism of action, and identify sensitive cancer cell lines and potential biomarkers.

Mechanism of Action: Inhibition of the MEK/ERK Pathway

ST8155AA1 selectively binds to and inhibits the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2. The inhibition of ERK1/2 phosphorylation leads to the downregulation of transcription factors that control cell proliferation, survival, and differentiation, ultimately resulting in tumor growth inhibition.



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Caption: **ST8155AA1** inhibits the MEK/ERK signaling pathway.

In Vitro Efficacy Studies

Cell Proliferation Assay

This protocol assesses the anti-proliferative effect of **ST8155AA1** on cancer cell lines.

Protocol:

- **Cell Seeding:** Seed cancer cells (e.g., A375, HT-29) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Prepare a 10-point serial dilution of **ST8155AA1** (e.g., 0.1 nM to 10 μ M) in culture medium. Replace the existing medium with the medium containing **ST8155AA1** or vehicle control (DMSO).
- **Incubation:** Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- **Viability Assessment:** Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
- **Data Analysis:** Normalize the data to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell Line	Driver Mutation	ST8155AA1 IC50 (nM)
A375	BRAF V600E	5.2
HT-29	BRAF V600E	8.1
HCT116	KRAS G13D	15.7
Calu-6	KRAS G12C	22.4
Panc-1	KRAS G12D	45.3
HeLa	Wild-Type	>1000

Target Engagement and Pathway Modulation Assay

This Western blot analysis confirms that **ST8155AA1** inhibits the phosphorylation of ERK.

Protocol:

- **Cell Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of **ST8155AA1** (e.g., 0, 10, 100, 1000 nM) for 2 hours.
- **Lysate Preparation:** Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Western Blotting:** Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

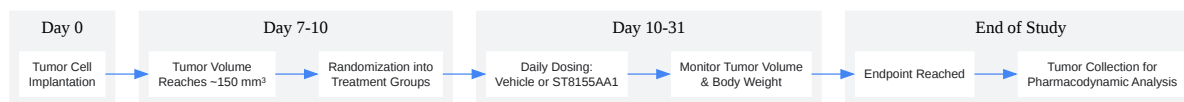
Data Presentation:

Treatment	p-ERK Level (Normalized)	Total ERK Level (Normalized)
Vehicle	1.00	1.00
ST8155AA1 (10 nM)	0.45	0.98
ST8155AA1 (100 nM)	0.08	1.02
ST8155AA1 (1000 nM)	<0.01	0.99

In Vivo Efficacy Studies

Xenograft Tumor Model

This study evaluates the anti-tumor activity of **ST8155AA1** in a mouse xenograft model.



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Caption: Workflow for in vivo xenograft efficacy studies.

Protocol:

- Cell Implantation: Subcutaneously implant 5×10^6 A375 cells into the flank of athymic nude mice.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
- Drug Administration: Administer **ST8155AA1** orally once daily at doses of 10, 30, and 100 mg/kg. The control group receives the vehicle.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: The study is terminated when tumors in the control group reach the predetermined endpoint, or after a fixed duration (e.g., 21 days).
- Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor samples for biomarker analysis (e.g., p-ERK levels by Western blot or IHC).

Data Presentation:

Treatment Group	Dose (mg/kg)	Mean Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle	-	0	+2.5
ST8155AA1	10	45	+1.8
ST8155AA1	30	78	+0.5
ST8155AA1	100	95	-1.2

Conclusion

The described protocols provide a robust framework for the preclinical evaluation of **ST8155AA1**. The in vitro assays confirm its mechanism of action and identify sensitive cell lines, while the in vivo xenograft model demonstrates its anti-tumor efficacy. These studies are critical for the continued development of **ST8155AA1** as a potential cancer therapeutic.

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